![molecular formula C6H10N2 B14745736 1,2-Diazaspiro[2.5]oct-1-ene CAS No. 930-82-5](/img/structure/B14745736.png)
1,2-Diazaspiro[2.5]oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazaspiro[2.5]oct-1-ene: is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diazaspiro[2.5]oct-1-ene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-aminocyclopropane carboxylic acid, a series of reactions including cyclization and reduction can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diazaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products formed depend on the specific reactions and conditions. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
1,2-Diazaspiro[2.5]oct-1-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects .
Comparison with Similar Compounds
- 5-Ethynyl-1,2-diazaspiro[2.5]oct-1-ene
- 6-Ethynyl-1,2-diazaspiro[2.5]oct-1-ene
Comparison: 1,2-Diazaspiro[2.5]oct-1-ene is unique due to its specific spiro-connected structure and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
CAS No. |
930-82-5 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C6H10N2/c1-2-4-6(5-3-1)7-8-6/h1-5H2 |
InChI Key |
ADJNKJMAEAJADP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
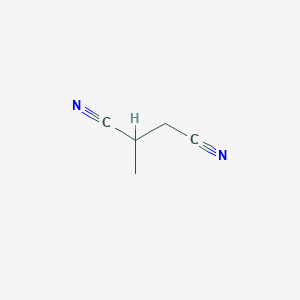
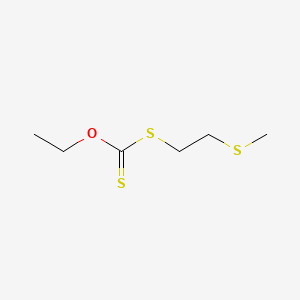
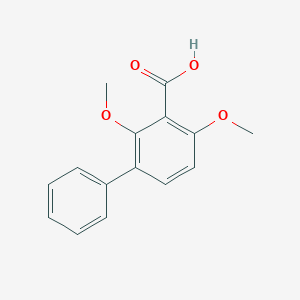
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
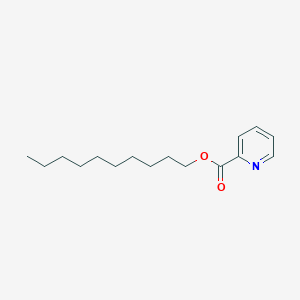
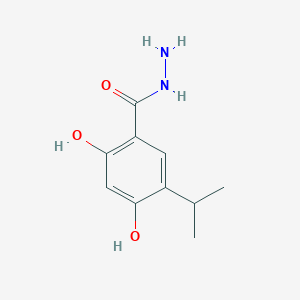
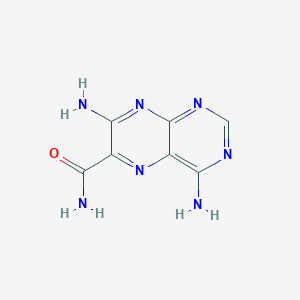
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


